molecular formula C18H19N3O4 B11004555 2-methyl-N-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-6-carboxamide

2-methyl-N-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-6-carboxamide

Cat. No.: B11004555
M. Wt: 341.4 g/mol
InChI Key: RVJIKYCNYQIHSK-UHFFFAOYSA-N
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Description

2-methyl-N-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-6-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a benzimidazole ring, which is a common structural motif in many biologically active molecules. The trimethoxyphenyl group attached to the benzimidazole ring enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-6-carboxamide typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole ring reacts with 3,4,5-trimethoxybenzyl chloride in the presence of a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using advanced techniques such as continuous flow reactors and employing catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxyphenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: 3,4,5-trimethoxybenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

2-methyl-N-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trimethoxyphenyl group enhances its binding affinity and specificity, making it a potent compound for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-6-carboxamide stands out due to its unique combination of a benzimidazole ring and a trimethoxyphenyl group. This structural arrangement enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

2-methyl-N-(3,4,5-trimethoxyphenyl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C18H19N3O4/c1-10-19-13-6-5-11(7-14(13)20-10)18(22)21-12-8-15(23-2)17(25-4)16(9-12)24-3/h5-9H,1-4H3,(H,19,20)(H,21,22)

InChI Key

RVJIKYCNYQIHSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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